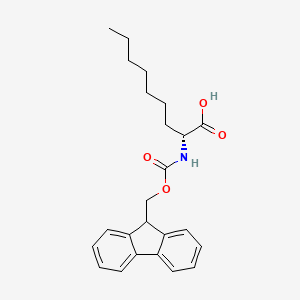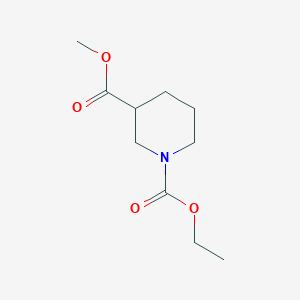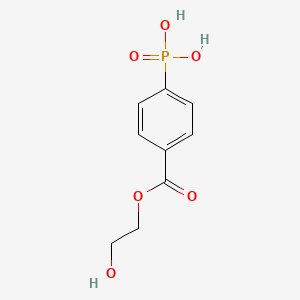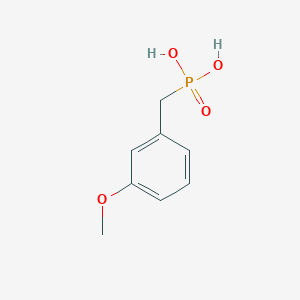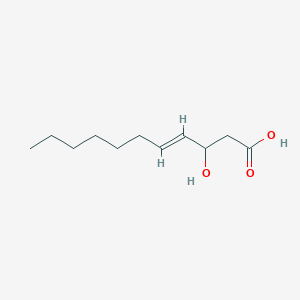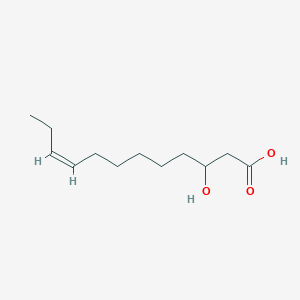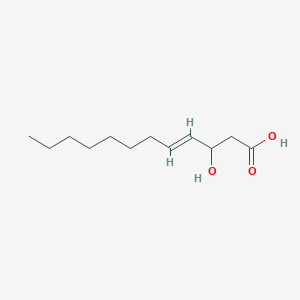
(4E)-3-Hydroxy-4-dodecenoic acid
説明
(4E)-3-Hydroxy-4-dodecenoic acid, commonly known as 3,4-HDDA, is a long-chain unsaturated fatty acid that is produced by honeybees. It is a key component of royal jelly, a secretion produced by honeybee workers to feed larvae and the queen bee. 3,4-HDDA has been extensively studied for its potential health benefits and therapeutic applications.
作用機序
The mechanism of action of 3,4-HDDA is not fully understood. It is thought to exert its biological effects through multiple pathways, including modulation of gene expression, activation of signaling pathways, and inhibition of enzyme activity. 3,4-HDDA has been shown to activate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in the regulation of lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
3,4-HDDA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. 3,4-HDDA has also been shown to inhibit the growth of bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 3,4-HDDA has been shown to enhance immune function by increasing the production of cytokines and stimulating the proliferation of immune cells.
実験室実験の利点と制限
One advantage of studying 3,4-HDDA is that it is a natural compound that is produced by honeybees. This makes it relatively easy to obtain and study. However, one limitation is that the synthesis of 3,4-HDDA is regulated by the queen bee pheromone, which makes it difficult to control the production of 3,4-HDDA in worker bees. In addition, the biological activity of 3,4-HDDA may vary depending on the source and purity of the compound.
将来の方向性
There are many future directions for the study of 3,4-HDDA. One area of research is the potential therapeutic applications of 3,4-HDDA in the treatment of bacterial and fungal infections. Another area of research is the potential use of 3,4-HDDA as a dietary supplement to enhance immune function and promote health. In addition, further studies are needed to elucidate the mechanism of action of 3,4-HDDA and to identify potential targets for therapeutic intervention.
科学的研究の応用
3,4-HDDA has been studied for its potential health benefits and therapeutic applications. It has been shown to have antibacterial, antifungal, anti-inflammatory, and antioxidant properties. 3,4-HDDA has also been shown to enhance immune function, improve cognitive function, and promote wound healing. In addition, 3,4-HDDA has been studied for its potential anticancer activity.
特性
IUPAC Name |
(E)-3-hydroxydodec-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h8-9,11,13H,2-7,10H2,1H3,(H,14,15)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXOERSYAPXYIP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






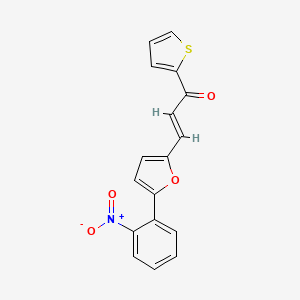
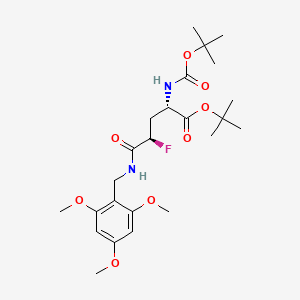
![N-[3-[(3R)-5-Amino-3-(difluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methyl-2-pyridinecarboxamide](/img/structure/B3228359.png)
